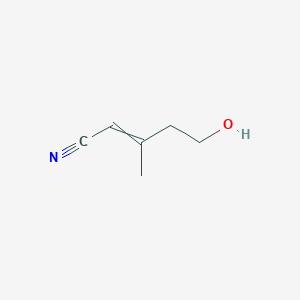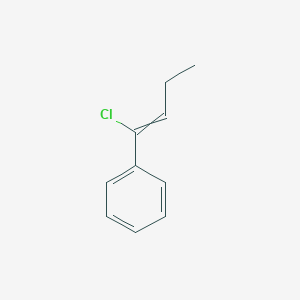
Asparaginyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asparaginyl-glycine is a dipeptide composed of the amino acids asparagine and glycine. Dipeptides like this compound are important in various biological processes, including protein synthesis and metabolism. Asparagine is a non-essential amino acid, meaning the body can synthesize it, while glycine is the simplest amino acid, playing a crucial role in the formation of proteins and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: Asparaginyl-glycine can be synthesized through peptide bond formation between asparagine and glycine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods, utilizing enzymes like asparaginyl endopeptidases. These enzymes catalyze the formation of peptide bonds with high specificity and efficiency. The use of recombinant DNA technology allows for the large-scale production of these enzymes, facilitating the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: Asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dipeptides with modified functional groups.
科学的研究の応用
Asparaginyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.
Biology: Plays a role in protein synthesis and metabolism studies.
Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of asparaginyl-glycine involves its incorporation into proteins and peptides. The peptide bond between asparagine and glycine is formed through a condensation reaction, releasing a molecule of water. This dipeptide can interact with various enzymes and receptors, influencing biological pathways and processes. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
類似化合物との比較
Asparagine: An amino acid involved in protein synthesis and nitrogen metabolism.
Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.
Asparaginyl-alanine: Another dipeptide with similar properties but different biological activities.
Uniqueness: Asparaginyl-glycine is unique due to its specific combination of asparagine and glycine, which imparts distinct chemical and biological properties. Its simplicity and versatility make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
67576-72-1 |
|---|---|
分子式 |
C6H11N3O4 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1 |
InChIキー |
KLKHFFMNGWULBN-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)N |
正規SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


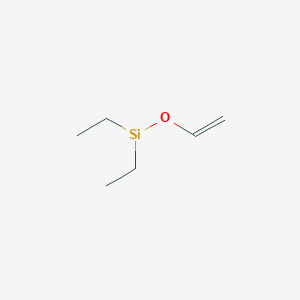
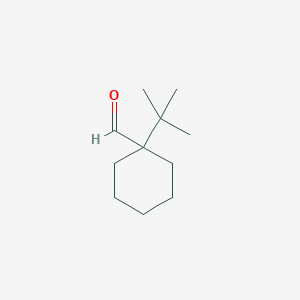

![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
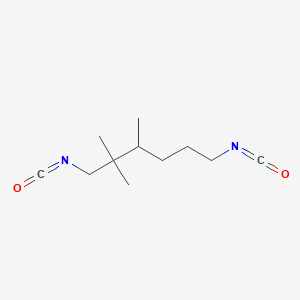
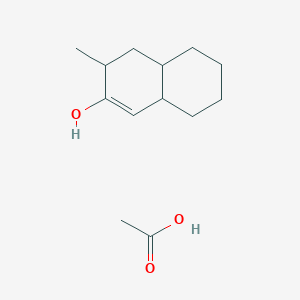
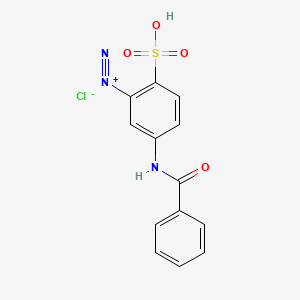
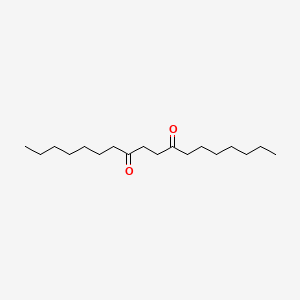
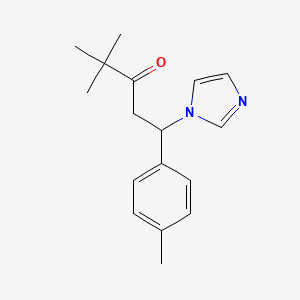

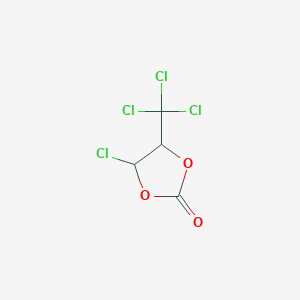
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
